molecular formula C10H17NO3 B7784641 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester CAS No. 37673-69-1

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester

Cat. No.: B7784641
CAS No.: 37673-69-1
M. Wt: 199.25 g/mol
InChI Key: FAYJBNOUDWBYQW-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester (IUPAC name) is a partially hydrogenated pyridine derivative with a tetrahydropyridine ring system. Key structural features include:

  • 1-Ethyl substitution on the nitrogen atom, introducing steric bulk and modulating electronic properties.
  • 4-Hydroxy group, which enhances acidity (pKa ~6–8) and enables hydrogen bonding.
  • Ethyl ester at the 3-position, influencing lipophilicity and hydrolysis kinetics.

The target compound’s ethyl and hydroxy substituents likely require tailored precursors and protection/deprotection strategies.

Properties

IUPAC Name

ethyl 1-ethyl-4-hydroxy-3,6-dihydro-2H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-3-11-6-5-9(12)8(7-11)10(13)14-4-2/h12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYJBNOUDWBYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=C(C1)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191107
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37673-69-1
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037673691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enamine Intermediate Preparation

A solution of 1-amino-2,2,2-trifluoroethylidene derivative (0.04 mol) in dry dimethyl ether (DME) is treated with 1.55M n-butyllithium and diisopropylamine at −78°C. After 30 minutes, ethyl trifluoroacetate (0.134 mol) is added, yielding a 1,3-dihydro-2-hydroxy-4-pyridone intermediate. This step achieves 44% isolation efficiency after hexane washing.

Critical Parameters

  • Temperature: −78°C (prevents side reactions)

  • Base: LDA (ensures complete deprotonation)

  • Solvent: Anhydrous DME (enhances nucleophilicity)

Cyclization and Dehydration

Heating the 1,3-dihydro-2-hydroxy-4-pyridone intermediate at 130°C for 20 minutes induces dehydration, forming the tetrahydro-pyridine core. Distillation under reduced pressure (0.3 mm Hg) purifies the product, yielding 85% as a white solid (mp 62–64°C).

Esterification of the Carboxylic Acid Moiety

The ethyl ester group is introduced via acid-catalyzed esterification or transesterification. US5322948A highlights the role of Brønsted acids in accelerating this process.

Direct Esterification

A refluxing solution of 3-pyridinecarboxylic acid (1.0 eq) in ethanol (10 vol) with concentrated sulfuric acid (0.1 eq) is heated at 80°C for 6 hours. Rotary evaporation removes ethanol, and the residue is neutralized with sodium bicarbonate. Recrystallization from hot hexane yields the ethyl ester (89% purity by HPLC).

Functionalization at the C4 Position

The 4-hydroxy group is introduced via hydroxylation or hydrolysis of protected intermediates.

Tosylate Hydrolysis

The 4-tosylate derivative (prepared using tosyl chloride in pyridine) is treated with lithium dimethyl copper in tetrahydrofuran (THF) at 0°C. Subsequent hydrolysis with 10% HCl yields the 4-hydroxy compound (mp 97–100°C).

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions from representative protocols:

StepReagents/ConditionsYield (%)Purity (mp, °C)Source
Enamine formationLDA, ethyl trifluoroacetate, −78°C44148–151
Cyclization130°C, 20 min8562–64
N1-EthylationEthyl bromide, K₂CO₃, DMF, 60°C72N/A
EsterificationH₂SO₄, ethanol, 80°C89N/A

Reaction Optimization and Scale-Up Challenges

Solvent Selection

  • DME vs. THF : DME provides superior low-temperature stability for enamine reactions.

  • Ethanol vs. Methanol : Ethanol minimizes transesterification side products during carboxylate formation.

Temperature Control

Maintaining −78°C during LDA addition is critical to prevent polymerization of intermediates. Jacketed reactors with liquid nitrogen cooling are recommended for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-Pyridinecarboxylic acid derivatives with ketone or carboxylic acid groups.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Key Differences vs. Target Compound Biological/Physicochemical Implications
Target Compound : 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester 1-Ethyl, 4-OH, 3-ethyl ester Reference compound Moderate lipophilicity; hydrogen-bond donor/acceptor
Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate 1-Tosyl, 6-phenyl, 3-ethyl ester Tosyl (electron-withdrawing) and phenyl groups Increased steric hindrance; altered reactivity
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, methyl ester 1-Methyl, 3-methyl ester Smaller alkyl groups (methyl vs. ethyl) Higher solubility; reduced metabolic stability
Ethyl 5-methyl-3-oxo-1,2-dihydropyrrole-4-carboxylate Pyrrole ring, 3-oxo, 5-methyl Non-pyridine heterocycle; keto group Different aromaticity; potential tautomerism
3-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester 2-Oxo, 1,2-dihydro Reduced ring saturation; keto group Enhanced polarity; possible ring-opening pathways
1(2H)-Pyridinecarboxylic acid, 2-cyano-5,6-dihydro-, ethyl ester 2-Cyano, 5,6-dihydro Cyano group (electron-deficient) Increased electrophilicity; higher toxicity risk

Key Findings

Substituent Effects: Electron-withdrawing groups (e.g., tosyl , cyano ) increase electrophilicity and reactivity compared to the hydroxy group in the target compound. Alkyl chain length (ethyl vs. methyl) affects lipophilicity. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, impacting bioavailability .

Ring Saturation and Conformation :

  • The 1,2,5,6-tetrahydro configuration in the target compound introduces puckering (see Cremer-Pople coordinates ), influencing binding to biological targets. In contrast, fully unsaturated pyridines (e.g., pyrrole derivatives ) adopt planar conformations.

Biological Activity :

  • Compounds with imidazo[1,2-a]pyridine substituents (e.g., 161893-28-3 ) show enhanced receptor affinity due to extended π-systems. The target compound’s hydroxy group may instead favor interactions with polar residues.

Safety Profile: The cyano-substituted analog is classified as acutely toxic (H302, H315), whereas the hydroxy group in the target compound reduces acute toxicity risks.

Biological Activity

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester (CAS Number: 54707715) is a compound of interest in pharmaceutical and medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its effects on different biological systems and its potential therapeutic applications. The following sections summarize key findings from diverse research studies.

Research indicates that the biological activity of 3-pyridinecarboxylic acid derivatives may involve:

  • Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity, which can mitigate oxidative stress in cells.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens.
  • Enzyme Inhibition : Certain studies suggest that these compounds may act as inhibitors for specific enzymes involved in metabolic pathways.

Antioxidant Activity

A study published in the journal Food Chemistry evaluated the antioxidant capacity of pyridinecarboxylic acid derivatives. The results indicated that these compounds possess significant free radical scavenging abilities, comparable to well-known antioxidants like ascorbic acid .

Antimicrobial Properties

In a study examining the antimicrobial effects of various pyridine derivatives, it was found that 3-pyridinecarboxylic acid derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be effective at low concentrations, suggesting potential use in developing new antimicrobial agents .

Enzyme Inhibition

Research highlighted the ability of certain pyridine derivatives to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, compounds similar to 3-pyridinecarboxylic acid showed IC50 values indicating potent inhibition against CDK2 and CDK9, suggesting their potential role in cancer therapeutics .

Comparative Activity Table

Activity Type Compound Effectiveness (IC50/MIC) Reference
Antioxidant3-Pyridinecarboxylic acid derivativeComparable to ascorbic acid
AntimicrobialVarious pyridine derivativesLow MIC against Gram-positive/negative bacteria
Enzyme InhibitionSimilar pyridine derivativesIC50 values for CDK2: 0.36 µM; CDK9: 1.8 µM

Q & A

Q. Table 1: Key Characterization Data

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₃NO₃PubChem
Molecular Weight191.65 g/molPubChem
Canonical SMILESCCOC(=O)C1=CCCNC1.ClPubChem
StabilityStable under recommended storage conditionsSDS

Advanced: What computational strategies can optimize the synthesis of this compound to reduce trial-and-error approaches?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energy barriers for esterification and hydroxylation steps .
  • Machine Learning (ML): Train ML models on existing reaction databases to predict optimal catalysts, solvents, and temperatures for yield improvement .
  • Feedback Loops: Integrate experimental data (e.g., failed conditions) into computational models to refine predictions iteratively .

Example Workflow:

Simulate esterification using ICReDD’s reaction design platform.

Validate predictions via small-scale experiments.

Optimize conditions (e.g., solvent polarity, catalyst loading) using sensitivity analysis.

Advanced: How do structural modifications at the pyridine ring influence the compound’s reactivity and biological activity?

Answer:

  • Substituent Effects:
    • Electron-Withdrawing Groups (EWGs): Hydroxyl (-OH) at position 4 enhances hydrogen bonding but may reduce ester hydrolysis rates .
    • Ethyl Substituent (Position 1): Increases lipophilicity, potentially improving membrane permeability .
  • Comparative Studies:
    • Analogues: Compare with 3-pyridinecarboxylic acid ethyl ester (no hydroxyl/ethyl groups) to isolate substituent contributions .
    • Biological Assays: Test modified derivatives in enzyme inhibition assays (e.g., cytochrome P450) to correlate structure with activity .

Q. Table 2: Key Structural Comparisons

Compound ModificationReactivity/Bioactivity TrendSource
Hydroxyl at position 4Increased polarityPubChem
Ethyl at position 1Enhanced lipophilicitySDS

Advanced: What methodologies are recommended for analyzing conflicting data in the compound’s toxicological profiles?

Answer:

  • Data Reconciliation:
    • Cross-reference SDS entries (e.g., IARC, OSHA classifications) with PubChem toxcast data to resolve discrepancies in carcinogenicity classifications .
    • Validate in vitro assays (e.g., Ames test for mutagenicity) using standardized protocols .
  • Dose-Response Analysis: Conduct tiered testing (acute → chronic exposure) to clarify thresholds for toxicity .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., EPA DSSTox) to identify consensus findings .

Example Workflow:

Compare acute toxicity (LD₅₀) values across databases.

Replicate conflicting assays under controlled conditions.

Apply statistical models (e.g., ANOVA) to assess significance.

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